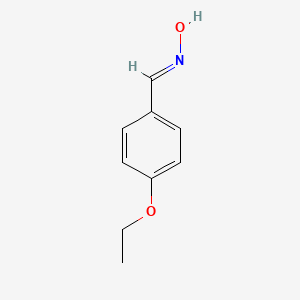

4-Ethoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with an ethoxy group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction is as follows:

4-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→4-Ethoxybenzaldehyde Oxime+Hydrochloric Acid

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. Industrial processes may optimize reaction conditions to improve yield and purity, such as using continuous flow reactors or employing catalysts to enhance the reaction rate.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under basic conditions.

Major Products:

Oxidation: 4-Ethoxybenzonitrile

Reduction: 4-Ethoxybenzylamine

Substitution: Various substituted oximes or hydrazones

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has identified oximes, including derivatives like 4-ethoxybenzaldehyde oxime, as potential anticancer agents. A study highlighted that various oximes act as multitargeted kinase inhibitors, capable of disrupting multiple intracellular signaling pathways involved in cancer progression. For instance, they have been shown to inhibit kinases such as cyclin-dependent kinases and phosphatidylinositol 3-kinase, which are critical in tumor growth and survival .

Case Study:

In a recent evaluation, a series of oxime compounds were tested for their cytotoxic effects on different cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

Oxime compounds have also been recognized for their antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis and function.

Data Table: Antimicrobial Efficacy of Oximes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Insecticidal Activity

The insecticidal properties of oximes have been extensively studied. Compounds similar to this compound are reported to exhibit significant insecticidal activity against various pests.

Case Study:

A series of oxime derivatives were synthesized and tested against Plutella xylostella and Myzus persicae. The results demonstrated that certain derivatives exhibited over 80% mortality at concentrations as low as 600 µg/mL . This suggests that these compounds could serve as effective alternatives to conventional insecticides.

Applications in Agriculture

Given its insecticidal properties, this compound could be utilized in agricultural formulations aimed at pest control. The development of eco-friendly pesticides based on this compound aligns with current trends towards sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 4-ethoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Benzaldehyde Oxime: The parent compound without the ethoxy substitution.

4-Methoxybenzaldehyde Oxime: Similar structure with a methoxy group instead of an ethoxy group.

4-Hydroxybenzaldehyde Oxime: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness: 4-Ethoxybenzaldehyde oxime is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Actividad Biológica

4-Ethoxybenzaldehyde oxime, a compound derived from 4-ethoxybenzaldehyde, is notable for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, particularly in neuroprotection and cancer treatment.

Oxime Formation

The primary biochemical activity of this compound involves its ability to form oximes from aldehydes and ketones. This process is characterized by the nucleophilic attack of nitrogen on the carbonyl carbon, leading to the formation of a stable oxime structure. The reaction can be represented as follows:

Inhibition of Acetylcholinesterase (AChE)

One significant mechanism through which this compound exerts its effects is via the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, enhancing cholinergic signaling which is beneficial in cognitive functions and neuroprotection .

Neuroprotective Properties

The inhibition of AChE has been linked to neuroprotective effects. Increased levels of acetylcholine can improve synaptic transmission and support cognitive functions, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Research indicates that this compound may induce apoptosis in various cancer cell lines. The compound activates specific signaling pathways that lead to programmed cell death, demonstrating potential as an anticancer agent .

Biochemical Pathways

This compound influences several metabolic pathways:

- Neurotransmitter Metabolism: By modulating AChE activity, it affects acetylcholine levels and subsequent neurotransmission.

- Cellular Signaling: The compound interacts with transcription factors, altering gene expression related to cell survival and apoptosis .

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that allow it to cross the blood-brain barrier effectively. This characteristic is crucial for its neuroprotective effects, ensuring that it reaches neuronal cells where it can exert its action .

Study on Neurotoxic Organophosphorus Compounds

In a study assessing the reactivation of AChE inhibited by organophosphorus compounds (OPs), neutral oximes similar to this compound showed promise as antidotes. These compounds demonstrated better permeability across the blood-brain barrier compared to traditional cationic oximes, suggesting their potential for treating OP poisoning .

Antiviral Activity Against Hepatitis C Virus

Research has indicated that derivatives of this compound can inhibit serine proteases involved in the life cycle of the hepatitis C virus (HCV). This activity positions them as potential antiviral agents, particularly against HCV infections .

Summary Table: Biological Activities of this compound

| Activity | Mechanism | Potential Applications |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | Neurodegenerative disease treatment |

| Induction of Apoptosis | Activates apoptotic signaling pathways | Cancer therapy |

| Antiviral Activity | Inhibits HCV NS3 serine protease | Treatment for hepatitis C |

| Reactivation of AChE | Competes with OPs for binding sites | Antidote for organophosphate poisoning |

Propiedades

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.